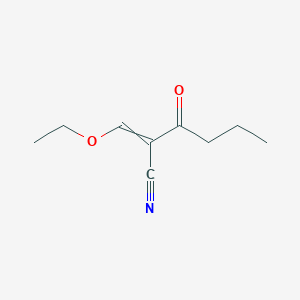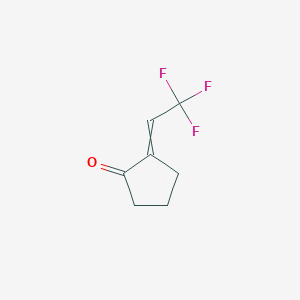
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one is an organic compound characterized by the presence of a trifluoroethylidene group attached to a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one typically involves a Knoevenagel-type reaction. This reaction uses 1,3-diketone substrates and trifluoroacetic anhydride in the presence of triethylamine. The electrophilic species of trifluoroacetaldehyde is generated in situ by the reaction of trifluoroacetic anhydride with triethylamine . This method allows for the efficient synthesis of a library of 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds with various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Difluoroethylidene)cyclopentan-1-one: Similar in structure but with two fluorine atoms instead of three.
Cyclopentanone: Lacks the trifluoroethylidene group and has different reactivity and applications.
2-Cyclopenten-1-one: Contains a double bond in the cyclopentane ring and has distinct chemical properties.
Uniqueness
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it valuable in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
152500-08-8 |
|---|---|
Molekularformel |
C7H7F3O |
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)4-5-2-1-3-6(5)11/h4H,1-3H2 |
InChI-Schlüssel |
LSBJVVGCRNZMTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC(F)(F)F)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
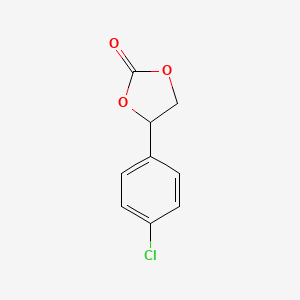
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
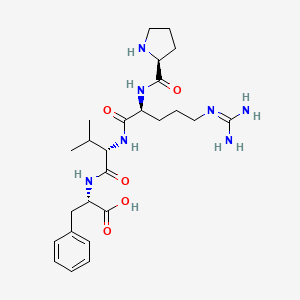
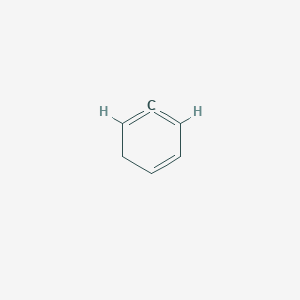
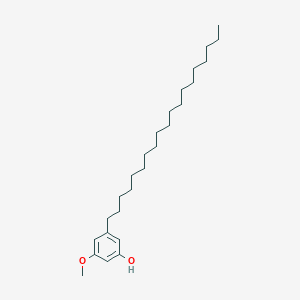
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
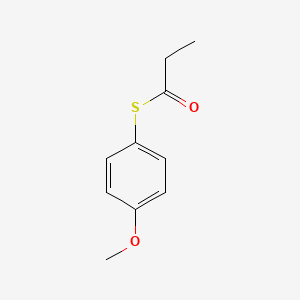
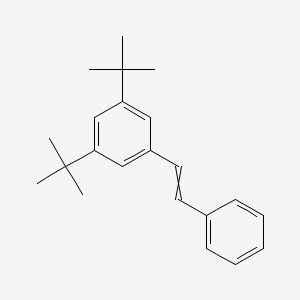
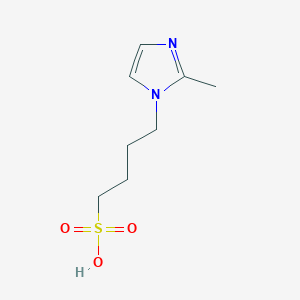
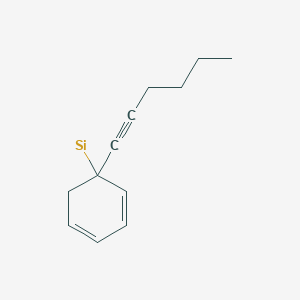
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
